5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Overview
Description
5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
The synthesis of 5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the reaction of 4-methoxyphenylhydrazine with 1-(4-methoxyphenyl)ethanone to form the corresponding hydrazone. This hydrazone is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thione compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Thiadiazole derivatives: These compounds contain a thiadiazole ring and are known for their antimicrobial and anticancer properties.
Hydrazone derivatives: These compounds contain a hydrazone functional group and are used in various chemical and biological applications. The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities.
Properties
IUPAC Name |
5-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7(8-3-5-9(17-2)6-4-8)13-14-10-12-11(18)16-15-10/h3-6H,1-2H3,(H3,12,14,15,16,18)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAKKCCVJXATBA-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=S)NN1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=S)NN1)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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